molecular formula C9H9FO5S B2624798 Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester CAS No. 1692870-13-5

Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester

Cat. No.: B2624798
CAS No.: 1692870-13-5
M. Wt: 248.22
InChI Key: WSJHOCQDJHFOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester: is a chemical compound with the molecular formula C9H9FO5S It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydroxyl group is substituted with a fluorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester typically involves the esterification of 4-[(fluorosulfonyl)oxy]benzoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorosulfonyl group in benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Reduction: The compound can undergo reduction reactions, where the fluorosulfonyl group is reduced to a sulfonyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; conditions include mild heating and the presence of a base.

    Hydrolysis: Acidic or basic conditions; reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include substituted benzoic acid derivatives.

    Hydrolysis: Products include 4-[(fluorosulfonyl)oxy]benzoic acid and ethanol.

    Reduction: Products include benzoic acid derivatives with a sulfonyl group.

Scientific Research Applications

Chemistry: Benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester is used as a reagent in organic synthesis. Its unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It serves as a substrate analogue in enzyme assays, helping to elucidate the mechanisms of enzyme action.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other bioactive molecules. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industrial applications, benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Comparison with Similar Compounds

    4-[(Fluorosulfonyl)oxy]benzoic acid: This compound is structurally similar but lacks the ethyl ester group.

    4-(Chlorosulfonyl)benzoic acid: Similar in structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.

    3,5-Bis(fluorosulfonyl)benzoic acid: Contains two fluorosulfonyl groups, providing different reactivity and applications.

Uniqueness: Benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester is unique due to the presence of both the fluorosulfonyl and ethyl ester groups. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-fluorosulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO5S/c1-2-14-9(11)7-3-5-8(6-4-7)15-16(10,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJHOCQDJHFOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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